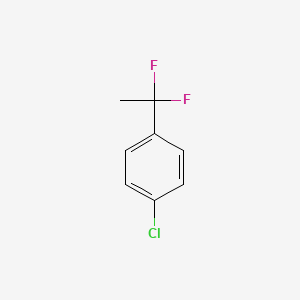

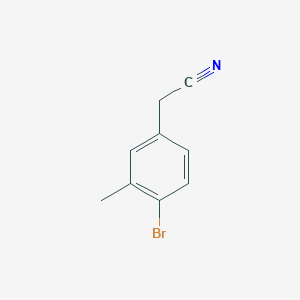

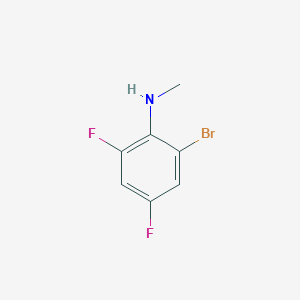

2-Bromo-4,6-difluoro-N-methylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the use of bromination and fluorination techniques. For instance, the photocatalytic reaction of N-aryl amino acids with 2-bromo-3,3,3-trifluoropropene (BTP) leads to the formation of 4-(difluoromethylidene)-tetrahydroquinolines, indicating that brominated and fluorinated compounds can be used as intermediates in the synthesis of more complex molecules . Similarly, the synthesis of 2,6-dialkyl-4-bromoaniline demonstrates the use of liquid bromine in the bromination of aniline derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction, showing that it crystallizes in the monoclinic system . This suggests that 2-Bromo-4,6-difluoro-N-methylaniline could potentially have a similar crystalline structure, and techniques like X-ray diffraction could be used for its characterization.

Chemical Reactions Analysis

The chemical reactivity of brominated and fluorinated compounds is highlighted in the papers. The relay photocatalytic reaction involving BTP demonstrates the potential for radical cyclization reactions . Additionally, the use of 2-bromo-6-isocyanopyridine in multicomponent chemistry shows the versatility of brominated compounds in synthetic applications .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Bromo-4,6-difluoro-N-methylaniline are not directly reported, the properties of similar compounds can be inferred. For instance, the crystal structures of dihydrogen hexafluorosilicate monohydrates of bromoaniline derivatives provide information on the ionic forces and hydrogen bonding that could be present in related compounds . The spectroscopic and theoretical studies on brominated Schiff bases offer insights into their electronic properties, such as molecular electrostatic potential and nonlinear optical properties .

科学的研究の応用

Organic Synthesis and Catalysis

Brominated and fluorinated aniline derivatives are often used as intermediates in organic synthesis, particularly in cross-coupling reactions facilitated by catalysts like Palladium (Pd). For example, Palladium(0) catalyzed synthesis of various bromo-N-methylaniline derivatives has been explored for their potential in non-linear optical properties and structural features (Rizwan et al., 2021). Such reactions are fundamental in creating complex organic molecules for materials science and pharmaceutical applications.

Material Science and Dye Synthesis

Compounds similar to 2-Bromo-4,6-difluoro-N-methylaniline are used in synthesizing dyes and pigments. For instance, 4-Bromo-3-methylanisole, a related compound, is crucial in synthesizing black fluorane dye, an essential component in thermal papers (Xie et al., 2020). This demonstrates the potential use of such brominated and fluorinated compounds in developing new materials with specific properties.

Photocatalytic Reactions

Brominated and fluorinated compounds are also investigated in photocatalytic reactions, which are essential for creating environmentally friendly synthetic pathways. For example, the use of 2-bromo-3,3,3-trifluoropropene in photocatalytic reactions to synthesize difluoromethylated compounds indicates the potential of bromo-fluoro anilines in similar applications (Zeng et al., 2022).

Environmental Chemistry

Brominated and fluorinated anilines might play a role in environmental chemistry, especially in understanding the fate of such compounds in biological systems. Their interactions with enzymes and potential biotransformation pathways are subjects of toxicological and environmental significance (Boeren et al., 1992).

特性

IUPAC Name |

2-bromo-4,6-difluoro-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGICNYNMGRCIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1Br)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,6-difluoro-N-methylaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid](/img/structure/B1343127.png)